Welcome to the BenchChem Online Store!
molecular formula C12H11N3O2S B8641088 2-Tosyl-2,3-dihydropyridazine-3-carbonitrile

2-Tosyl-2,3-dihydropyridazine-3-carbonitrile

Cat. No. B8641088
M. Wt: 261.30 g/mol
InChI Key: GQDMIMKHFHDAGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09079930B2

Procedure details

A solution of pyridazine, 30-ia, (5 mL, 69.12 mmol), aluminum chloride (28 mg, 0.21 mmol) and TMSCN (16.75 mmol) in DCM (60 mL) was stirred under a nitrogen atmosphere at 0° C. for 20 min. A solution of TsCl (22.75 g, 119.7 mmol) in DCM (40 mL) was added dropwise. The reaction was warmed to room temperature, stirred for an additional 60 h, and concentrated in vacuo. The residue was washed with EtOH (150 mL) and the resulting solids were filtered to afford the title compound, 30-ib, (15 g, 83%). 1H NMR (300 MHz, CDCl3) δ7.93 (d, J=8.4 Hz, 2H), 7.38 (d, J=1.8 Hz, 2H), 6.23-6.21 (m, 2H), 5.79 (d, J=6.3 Hz, 1H), 2.44 (s, 3H). LC-MS: (M+H)+ 262.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
16.75 mmol
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
22.75 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][N:2]=1.[Cl-].[Al+3].[Cl-].[Cl-].[Si]([C:15]#[N:16])(C)(C)C.[S:17](Cl)([C:20]1[CH:26]=[CH:25][C:23]([CH3:24])=[CH:22][CH:21]=1)(=[O:19])=[O:18]>C(Cl)Cl>[S:17]([N:1]1[CH:6]([C:15]#[N:16])[CH:5]=[CH:4][CH:3]=[N:2]1)([C:20]1[CH:26]=[CH:25][C:23]([CH3:24])=[CH:22][CH:21]=1)(=[O:19])=[O:18] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=NC=CC=C1
Name
Quantity
5 mL
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
16.75 mmol
Type
reactant
Smiles
[Si](C)(C)(C)C#N
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
22.75 g
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)Cl
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for an additional 60 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
WASH
Type
WASH
Details
The residue was washed with EtOH (150 mL)
FILTRATION
Type
FILTRATION
Details
the resulting solids were filtered

Outcomes

Product
Details
Reaction Time
60 h
Name
Type
product
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)N1N=CC=CC1C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.